Cas no 2171192-42-8 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)

2-{(3S)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N-メチルペンタナミドオキシ}酢酸は、Fmoc保護基を有する光学活性なアミノ酸誘導体です。この化合物はペプチド合成において重要な中間体として利用され、特に固相ペプチド合成(SPPS)における効率的なカップリング反応に適しています。立体選択的な合成が可能な(S)-配置を有し、N-メチル化アミド構造がプロテアーゼ分解に対する耐性を付与します。Fmoc基は温和な塩基条件で脱保護可能であり、側鎖のカルボキシル基はさらに修飾可能な点が特徴です。高い純度と安定性を備えており、医薬品開発や生物学的活性ペプチドの合成に有用です。

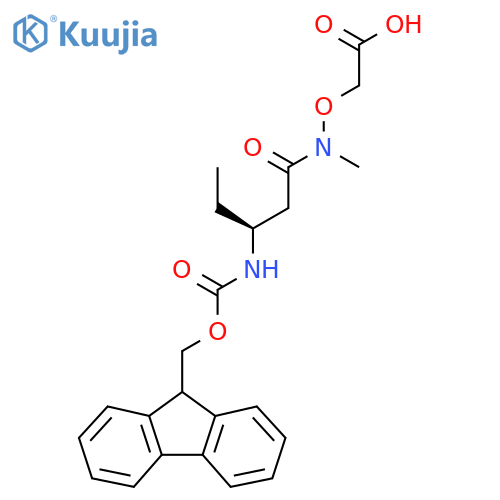

2171192-42-8 structure

商品名:2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid

- 2171192-42-8

- EN300-1474357

- 2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid

-

- インチ: 1S/C23H26N2O6/c1-3-15(12-21(26)25(2)31-14-22(27)28)24-23(29)30-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,3,12-14H2,1-2H3,(H,24,29)(H,27,28)/t15-/m0/s1

- InChIKey: NDDRDIUFZDMZRM-HNNXBMFYSA-N

- ほほえんだ: O(C(N[C@H](CC(N(C)OCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 426.17908655g/mol

- どういたいしつりょう: 426.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1474357-250mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-1000mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-1.0g |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1474357-50mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-2500mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-100mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-5000mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 5000mg |

$9769.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-10000mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1474357-500mg |

2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |

2171192-42-8 | 500mg |

$3233.0 | 2023-09-29 |

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

2171192-42-8 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量